molecular formula C18H23N3O3 B2671023 (2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide CAS No. 338785-67-4

(2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide

Cat. No.: B2671023
CAS No.: 338785-67-4
M. Wt: 329.4
InChI Key: INIZUGMKKCFKIZ-ZJZHMBDPSA-N
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Description

(2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide is an advanced chemical intermediate with the molecular formula C18H23N3O3 and a monoisotopic mass of 329.173942 Da . This compound features a unique molecular architecture containing a central (2Z)-configured cyanoacrylamide core, which is substituted with a 4-(diethoxymethyl)phenyl group and an (E)-configured N-[(dimethylamino)methylidene] (amidine) moiety . The presence of these functional groups makes it a versatile scaffold for synthetic chemistry. Compounds containing the cyanoacrylamide residue are recognized as potentially biologically active and frequently serve as key precursors in organic syntheses . Specifically, the amidine group can act as a reactive handle for further heterocyclic formation, while the diethoxymethyl substituent offers a protected aldehyde functionality that can be deprotected to generate aldehydes for subsequent reactions. This makes the compound particularly valuable for researchers developing new pharmaceuticals, agrochemicals, and functional materials. It is supplied as a high-purity solid for use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-(dimethylaminomethylidene)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-5-23-18(24-6-2)15-9-7-14(8-10-15)11-16(12-19)17(22)20-13-21(3)4/h7-11,13,18H,5-6H2,1-4H3/b16-11-,20-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIZUGMKKCFKIZ-NDSJGCQISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=C(C#N)C(=O)N=CN(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N=CN(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide is a synthetic derivative that has gained attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and other relevant pharmacological effects.

Chemical Structure

The compound can be represented structurally as follows:

C16H20N2O2\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{2}

This structure features a cyano group, an amide linkage, and a dimethylamino substituent, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have been conducted to evaluate its effectiveness against various cancer cell lines.

Key Findings:

  • Cell Line Tested : A549 (human lung adenocarcinoma)
  • IC50 Value : 40.89 μg/mL, indicating moderate potency against cancer cells .

The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways. The presence of the cyano group is believed to enhance its reactivity with cellular targets, leading to cytotoxic effects.

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated through various assays.

Testing Method:

  • DPPH Assay : This assay measures the ability of the compound to scavenge free radicals.

Results:

  • The compound exhibited moderate antioxidant activity, suggesting it may help mitigate oxidative stress in biological systems .

Pharmacological Profile

A comprehensive pharmacological profile is essential for assessing the therapeutic viability of any new compound. The following table summarizes key pharmacokinetic and pharmacodynamic properties.

PropertyValue/Description
Solubility Soluble in organic solvents
Stability Stable under physiological conditions
Bioavailability Favorable absorption characteristics
Toxicity Preliminary studies indicate low toxicity

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of similar compounds, providing insights into their potential applications:

  • Study on Related Compounds : Research has shown that derivatives with similar structures possess significant anticancer properties and antioxidant activities .
  • In Silico Studies : Molecular docking analyses have indicated that this compound may interact favorably with specific protein targets involved in cancer progression, enhancing its therapeutic potential .

Scientific Research Applications

The compound (2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide (CAS Number 338785-67-4) is a member of the class of compounds known as cyanoenamides. This compound has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities.

Chemical Properties and Structure

The molecular formula for this compound is C17H22N2O2C_{17}H_{22}N_2O_2, with a molecular weight of approximately 330.37 g/mol. Its structure features a cyano group, an enamide linkage, and a diethoxymethylphenyl moiety, which contribute to its reactivity and potential biological interactions.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related cyanoenamides have demonstrated their effectiveness against various bacterial strains. The presence of the cyano and amide functionalities is believed to enhance their interaction with microbial cell membranes, leading to increased permeability and eventual cell death .

Coordination Chemistry

The compound's ability to form complexes with metal ions has been explored in coordination chemistry. Metal complexes of similar cyanoenamide derivatives have shown promising results in catalysis and material science. These complexes can exhibit unique electronic properties due to the presence of the cyano group, which can stabilize different oxidation states of the metal .

Pharmaceutical Development

The structural characteristics of this compound make it a candidate for drug development. Its potential as an anti-cancer agent is particularly noteworthy, as similar compounds have been investigated for their ability to inhibit tumor growth by interfering with cellular signaling pathways .

Synthetic Chemistry

In synthetic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic additions and cycloadditions, making it versatile for developing new organic compounds .

Case Study 1: Antimicrobial Evaluation

A study involving a series of cyanoenamide derivatives, including this compound, assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly influenced antimicrobial potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Metal Complex Formation

Research focused on the coordination properties of similar cyanoenamides revealed that these compounds could form stable complexes with transition metals like copper and nickel. The resulting metal complexes exhibited enhanced catalytic activity in organic transformations, suggesting potential applications in industrial chemistry .

Case Study 3: Pharmacological Screening

In pharmacological studies, this compound was evaluated for its cytotoxic effects on cancer cell lines. The findings showed promising results, indicating that this compound could inhibit cell proliferation at micromolar concentrations, warranting further investigation into its mechanism of action .

Chemical Reactions Analysis

Cyano Group Reactivity

The electron-deficient cyano group (C≡N) participates in nucleophilic additions and hydrolytic transformations:

Reaction TypeConditionsProductsReferences
HydrolysisAcidic (H₂SO₄/H₂O) or basic (NaOH)Amide intermediate → Carboxylic acid derivative
ReductionH₂/Pd-C or LiAlH₄Primary amine
Thiol additionRSH in presence of baseThioamide derivatives

For example, hydrolysis under acidic conditions could yield 3-[4-(diethoxymethyl)phenyl]-N-[(dimethylamino)methylidene]prop-2-enamide-carboxylic acid, while reduction might produce a β-amino amide.

α,β-Unsaturated Enamide Reactivity

The conjugated enamide system enables Michael additions and cycloadditions:

Reaction TypeReagents/TriggersProductsSelectivity Notes
Michael additionThiols, amines, or enolatesAdducts at β-positionRegioselectivity driven by electron-withdrawing cyano group
Diels-AlderDienes (e.g., 1,3-butadiene)Six-membered cyclic adductsEndo preference due to electron-deficient dienophile
Photochemical [2+2]UV lightCyclobutane derivativesLimited by steric hindrance from diethoxymethyl group

The dimethylamino methylidene moiety may further stabilize transition states via hydrogen bonding or steric effects .

Diethoxymethylphenyl Substituent Reactions

The 4-(diethoxymethyl)phenyl group undergoes electrophilic substitution and hydrolytic cleavage:

Reaction TypeConditionsProductsKey Observations
Electrophilic substitutionHNO₃/H₂SO₄ (nitration) or SO₃ (sulfonation)Nitro- or sulfonated derivativesOrtho/para-directing effect from diethoxymethyl
Acidic hydrolysisHCl/H₂O4-(Hydroxymethyl)phenyl derivativeDiethoxy → hydroxymethyl conversion
Friedel-Crafts alkylationAlCl₃/R-XAlkylated aromatic productsLimited by steric bulk of diethoxymethyl

Dimethylamino Methylidene Reactivity

The N-[(1E)-(dimethylamino)methylidene] group facilitates tautomerization and condensation:

Reaction TypeConditionsProductsMechanistic Notes
TautomerizationThermal or acidicKeto-enamine equilibriumStabilized by resonance with cyano group
CondensationCarbonyl compounds (e.g., aldehydes)Extended conjugated systemsForms Schiff base-like derivatives
Nucleophilic displacementGrignard reagents or organolithiumsAlkylated aminesRequires deprotonation at methylidene carbon

Oxidation and Reduction Pathways

The compound’s redox behavior is influenced by its conjugated system:

Reaction TypeOxidizing/Reducing AgentsProductsYield/Selectivity
Oxidation (enamide)KMnO₄ or CrO₃Epoxide or carbonyl derivativesOver-oxidation risks
Selective cyano reductionNaBH₄/Cu(I)β-Amino acrylamideRetains enamide double bond

Thermal and Photochemical Decomposition

Under elevated temperatures (>200°C) or UV exposure, degradation pathways include:

  • Cyano group polymerization : Forms polyacrylonitrile-like chains .

  • Retro-ene reaction : Releases dimethylamine and generates nitrile byproducts .

  • Diethoxymethyl cleavage : Produces formaldehyde and ethoxy fragments.

Comparison with Similar Compounds

Key Observations:

  • Diethoxymethyl vs. Methoxy/Chloro Groups : The diethoxymethyl group in the target compound likely enhances solubility in aprotic solvents compared to methoxy or chloro substituents, which are smaller and less polar .
  • Dimethylamino Methylidene vs.
  • Cyanovinyl Framework: The cyano group in all listed compounds increases electrophilicity, making these derivatives reactive toward nucleophiles (e.g., thiols in biological systems) .

Physicochemical and Electronic Properties

  • ICT States: highlights that planar structures with donor-acceptor groups (e.g., dimethylamino and cyano) exhibit solvatochromic fluorescence, a trait shared with the target compound .
  • Thermal Stability : Diethoxy groups likely improve thermal stability compared to methoxy analogues, as seen in sulfonamide derivatives () .

Q & A

Basic: What are the recommended synthetic routes for preparing (2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and alcohol derivatives) to introduce the diethoxymethyl group, as described in analogous protocols for nitrobenzene intermediates .
  • Step 2: Condensation of intermediates with cyanoacetic acid using activating agents like DCC (dicyclohexylcarbodiimide) to form the cyano-enamide backbone. Ensure stoichiometric control to favor the (2Z)-configuration .
  • Step 3: Schiff base formation with dimethylamino-methylidene groups via refluxing in anhydrous solvents (e.g., THF or DMF) under nitrogen to prevent hydrolysis.

Key Validation: Monitor reaction progress via TLC and confirm stereochemistry using 1H^1H-NMR (olefinic proton coupling constants) and FTIR (C≡N stretch at ~2200 cm1^{-1}) .

Basic: How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve the (2Z) and (1E) configurations by growing high-quality crystals in slow-evaporation solvents (e.g., ethanol/water mixtures). Use SHELXL for refinement, ensuring data-to-parameter ratios >15.3 and R-factors <0.05 for reliability .
  • Nuclear Overhauser Effect (NOE) NMR: Detect spatial proximity between the cyano group and diethoxymethyl protons to confirm the Z-configuration .

Advanced: How to address discrepancies between computational and experimental spectroscopic data for this compound?

Methodological Answer:
Contradictions often arise from solvent effects or conformational flexibility:

  • Solvent Modeling: Re-run computational simulations (e.g., DFT with B3LYP/6-31G*) using explicit solvent models (PCM or SMD) to account for dielectric environments. Compare with experimental UV-Vis spectra in solvents like DMSO or acetonitrile .
  • Dynamic Effects: Perform temperature-dependent NMR to identify rotameric equilibria or twisted intramolecular charge-transfer (TICT) states that may alter spectral profiles .

Example: If the calculated λmax_{\text{max}} deviates from experimental values, check for planarization or rehybridization effects in the excited state using time-resolved fluorescence .

Advanced: What strategies optimize the compound’s photophysical properties for applications in molecular probes?

Methodological Answer:

  • Substituent Tuning: Replace the diethoxymethyl group with electron-donating/-withdrawing groups (e.g., -OCH3_3, -NO2_2) to modulate charge-transfer characteristics. Monitor changes via cyclic voltammetry (HOMO-LUMO gaps) .
  • Aggregation Studies: Use dynamic light scattering (DLS) and fluorescence quenching assays to assess π-π stacking interactions, which may reduce quantum yields. Introduce steric hindrance (e.g., bulky tert-butyl groups) to mitigate aggregation .

Advanced: How to resolve contradictory bioactivity results in different assay systems?

Methodological Answer:

  • Assay-Specific Factors: Verify membrane permeability using logP calculations (e.g., ClogP >3 suggests better lipid bilayer penetration). Test in parallel with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolite Interference: Perform LC-MS/MS to identify hydrolyzed products (e.g., cyano group cleavage) that may act as false positives/negatives .

Basic: What are the critical parameters for ensuring reproducibility in crystallographic studies?

Methodological Answer:

  • Crystallization Conditions: Optimize solvent polarity (e.g., dichloromethane/hexane gradients) and temperature (e.g., 4°C for slow nucleation).
  • Data Collection: Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and ensure completeness >98% for high-resolution datasets (<1.0 Å) .
  • Refinement: Apply SHELXL constraints for disordered solvent molecules and anisotropic displacement parameters for non-H atoms .

Advanced: How can computational modeling predict regioselectivity in derivatization reactions?

Methodological Answer:

  • Fukui Function Analysis: Calculate electrophilic (f+f^+) and nucleophilic (ff^-) indices at reactive sites (e.g., the enamide nitrogen or cyano carbon) using Gaussian09 .
  • Transition State Modeling: Use QM/MM (e.g., ONIOM) to simulate reaction pathways and identify kinetic vs. thermodynamic control in substituent addition .

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